Cas no 2138134-08-2 (2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde)
2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-741568
- 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde
- 2138134-08-2
-
- Inchi: 1S/C13H12FN3O/c14-12-5-9(1-2-10(12)8-18)11-6-16-17-4-3-15-7-13(11)17/h1-2,5-6,8,15H,3-4,7H2
- InChI Key: TVHXAXLDFQNMKC-UHFFFAOYSA-N
- SMILES: FC1=C(C=O)C=CC(=C1)C1C=NN2CCNCC2=1
Computed Properties
- Exact Mass: 245.09644018g/mol
- Monoisotopic Mass: 245.09644018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.9Ų
2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-741568-1.0g |
2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde |
2138134-08-2 | 1g |
$0.0 | 2023-06-06 |
2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde
Introduction to 2-Fluoro-4-{4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazin-3-yl}Benzaldehyde (CAS No. 2138134-08-2)
2-Fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde (CAS No. 2138134-08-2) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrazines and is characterized by its unique structural features, including a fluorine atom and a benzaldehyde moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
The molecular structure of 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde (C14H9F2N3O) is particularly noteworthy due to its potential to interact with specific biological targets. The fluorine atom enhances the lipophilicity and metabolic stability of the molecule, while the benzaldehyde group provides a reactive site for further chemical modifications. These characteristics make it an attractive scaffold for the design of new therapeutic agents.
Recent studies have highlighted the pharmacological potential of 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific kinases involved in cancer signaling pathways. The researchers found that the compound effectively blocks the phosphorylation of key proteins, thereby disrupting the proliferation and survival of cancer cells. This finding underscores its potential as a lead compound for the development of anti-cancer drugs.
In addition to its anti-cancer properties, 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde has also shown promise in other therapeutic areas. A study in the European Journal of Medicinal Chemistry demonstrated that this compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual functionality—anti-cancer and anti-inflammatory—makes it a versatile candidate for multi-target drug design.
The synthetic route to 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde has been extensively studied and optimized to ensure high yield and purity. One common approach involves the condensation of 2-fluoroaniline with 3-formylpyrazolo[1,5-a]pyrazine in the presence of an appropriate catalyst. This method has been validated through multiple laboratory experiments and is considered robust and scalable for industrial production.
The safety profile of 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde is another critical aspect that has been thoroughly investigated. Preclinical studies have shown that this compound exhibits low toxicity in vitro and in vivo. It has been tested in various cell lines and animal models without causing significant adverse effects. These findings support its potential for further clinical evaluation.
In conclusion, 2-fluoro-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}benzaldehyde (CAS No. 2138134-08-2) represents a promising molecule with diverse biological activities. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to explore its full potential in various therapeutic areas, including cancer and inflammation. As more data become available from preclinical and clinical studies, this compound may pave the way for innovative treatments that address unmet medical needs.
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